molecular formula C30H36N2O2 B15006894 N,N'-bis(4-tert-butylbenzyl)benzene-1,3-dicarboxamide

N,N'-bis(4-tert-butylbenzyl)benzene-1,3-dicarboxamide

Cat. No.: B15006894
M. Wt: 456.6 g/mol
InChI Key: JILUPBVSIWRNAN-UHFFFAOYSA-N
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Description

N,N’-bis(4-tert-butylbenzyl)benzene-1,3-dicarboxamide is an organic compound characterized by the presence of two 4-tert-butylbenzyl groups attached to a benzene-1,3-dicarboxamide core. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(4-tert-butylbenzyl)benzene-1,3-dicarboxamide typically involves the reaction of benzene-1,3-dicarboxylic acid with 4-tert-butylbenzylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bonds. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of N,N’-bis(4-tert-butylbenzyl)benzene-1,3-dicarboxamide may involve large-scale batch reactions. The process includes the use of automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. The final product is typically purified using industrial-scale chromatography or crystallization techniques.

Types of Reactions:

    Oxidation: N,N’-bis(4-tert-butylbenzyl)benzene-1,3-dicarboxamide can undergo oxidation reactions, particularly at the tert-butyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: The compound can be reduced under specific conditions to yield amine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products:

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of amine derivatives.

    Substitution: Introduction of halogen or other functional groups.

Scientific Research Applications

N,N’-bis(4-tert-butylbenzyl)benzene-1,3-dicarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.

    Industry: Utilized in the production of specialty polymers and materials with unique mechanical and thermal properties.

Mechanism of Action

The mechanism of action of N,N’-bis(4-tert-butylbenzyl)benzene-1,3-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction mechanisms, where the compound modulates the activity of key signaling proteins, thereby influencing cellular processes.

Comparison with Similar Compounds

N,N’-bis(4-tert-butylbenzyl)benzene-1,3-dicarboxamide can be compared with other similar compounds such as:

    N,N’-bis(4-methylbenzyl)benzene-1,3-dicarboxamide: Similar structure but with methyl groups instead of tert-butyl groups.

    N,N’-bis(4-ethylbenzyl)benzene-1,3-dicarboxamide: Contains ethyl groups instead of tert-butyl groups.

    N,N’-bis(4-isopropylbenzyl)benzene-1,3-dicarboxamide: Features isopropyl groups instead of tert-butyl groups.

The uniqueness of N,N’-bis(4-tert-butylbenzyl)benzene-1,3-dicarboxamide lies in the presence of the bulky tert-butyl groups, which can influence its steric and electronic properties, making it distinct in terms of reactivity and applications.

Properties

Molecular Formula

C30H36N2O2

Molecular Weight

456.6 g/mol

IUPAC Name

1-N,3-N-bis[(4-tert-butylphenyl)methyl]benzene-1,3-dicarboxamide

InChI

InChI=1S/C30H36N2O2/c1-29(2,3)25-14-10-21(11-15-25)19-31-27(33)23-8-7-9-24(18-23)28(34)32-20-22-12-16-26(17-13-22)30(4,5)6/h7-18H,19-20H2,1-6H3,(H,31,33)(H,32,34)

InChI Key

JILUPBVSIWRNAN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)C(=O)NCC3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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